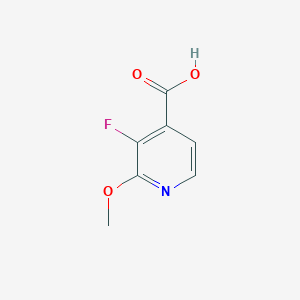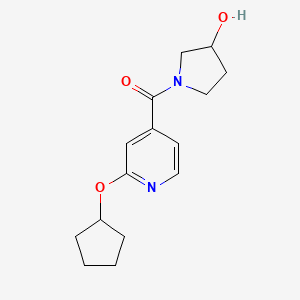
(2-(Cyclopentyloxy)pyridin-4-yl)(3-hydroxypyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Cyclopentyloxy)pyridin-4-yl)(3-hydroxypyrrolidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is a member of the pyridine and pyrrolidine families and has a unique molecular structure that makes it an interesting target for research.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The compound (2-(Cyclopentyloxy)pyridin-4-yl)(3-hydroxypyrrolidin-1-yl)methanone has been studied in various synthesis and chemical property contexts. Research focused on the condensation reactions involving pyridine derivatives, such as 2-acetylpyridine and 2-formylpyridine, under the Claisen-Schmidt reaction conditions. The structures of resultant compounds were analyzed using spectroscopic techniques and X-ray diffraction, leading to the discovery of novel cyclohexanol derivatives with potential antimicrobial and antioxidant activities (Rusnac et al., 2020).
Biological and Pharmacological Activities
In the field of biological and pharmacological research, studies have explored the antimicrobial and antioxidant properties of pyridine and pyrrolidine derivatives. For instance, compounds synthesized through cyclocondensation of 1,3-dicarbonyl with hydrazine derivatives exhibited moderate antibacterial and antioxidant activities. The biological activities of these compounds were further analyzed through Density Functional Theory (DFT) and molecular docking analyses (Golea Lynda, 2021).
Catalytic Applications
The compound's derivatives have been employed in catalytic applications. For example, poly-N-vinylpyrrolidinones containing an asymmetric center at the pyrrolidinone ring were synthesized from l-amino acids and used to stabilize nanoclusters for catalytic asymmetric oxidations (Hao et al., 2016). Additionally, 2-acyl-4-aminopyridines were prepared and used as catalysts in hydroxyl-directed methanolysis of alpha-hydroxy esters, demonstrating the potential of pyridine-based compounds in selective catalytic processes (Sammakia & Hurley, 2000).
Material Science Applications
In material science, derivatives of this compound have been synthesized for specific applications. For instance, poly(2-hydroxypropyl methacrylate) latexes were prepared using poly(-vinylpyrrolidone) as a steric stabilizer, showcasing the utility of pyrrolidine-based compounds in the synthesis of latex particles (Ali et al., 2007).
Crystal Structure Analysis
Crystal and molecular structure analysis of derivatives, such as (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone, has been conducted to understand the bonding and molecular configurations of such compounds, which can have implications for their reactivity and applications (Lakshminarayana et al., 2009).
Propiedades
IUPAC Name |
(2-cyclopentyloxypyridin-4-yl)-(3-hydroxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-12-6-8-17(10-12)15(19)11-5-7-16-14(9-11)20-13-3-1-2-4-13/h5,7,9,12-13,18H,1-4,6,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDZSPZGDBUDBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=CC(=C2)C(=O)N3CCC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Cyclopentyloxy)pyridin-4-yl)(3-hydroxypyrrolidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2674694.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2674695.png)
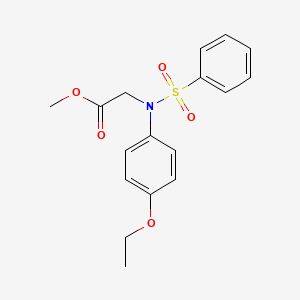
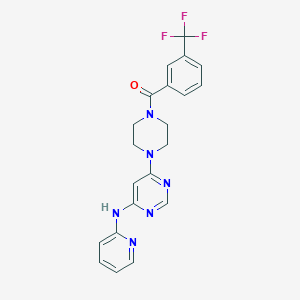
![N-(2-ethoxyphenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2674698.png)
![8-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2674701.png)
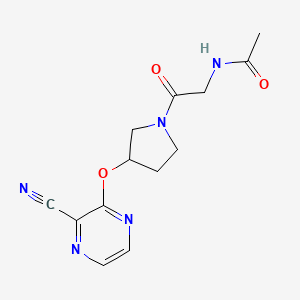


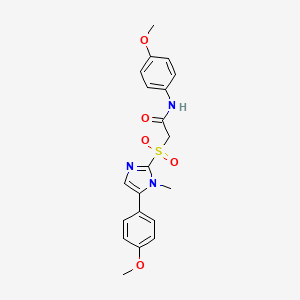
![N'-[5-(2,4-dichlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide](/img/structure/B2674708.png)
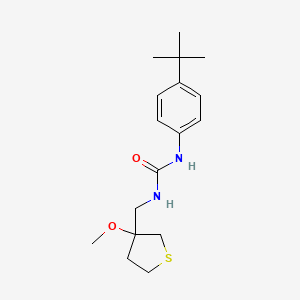
![2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide](/img/structure/B2674714.png)
